(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Description
Historical Development of Chiral P,N-Chelating Ligands
The evolution of chiral P,N-chelating ligands traces its origins to the mid-20th century, when researchers first recognized the potential of bidentate ligands to enforce specific geometries at metal centers. Early efforts focused on ligands with symmetrical donor atoms, such as 1,2-bis(diphenylphosphino)ethane (dppe), but these often produced modest enantioselectivities due to insufficient stereochemical control. A paradigm shift occurred in the 1990s with the introduction of hybrid P,N-ligands, which combined π-accepting phosphorus donors with σ-donating nitrogen atoms. This design leveraged the complementary electronic properties of the two donors to stabilize transition states in asymmetric reactions.
The emergence of Quinap in 1991 marked a critical milestone, as its axially chiral naphthalene-isoquinoline backbone demonstrated unprecedented efficacy in palladium-catalyzed allylic alkylations. However, Quinap’s susceptibility to racemization limited its utility, prompting efforts to develop more rigid analogues. This led to the exploration of oxazoline-based ligands, whose stereogenic centers and conformational rigidity addressed earlier limitations. Phosphinooxazolines (PHOX ligands), first systematically developed by Pfaltz and Helmchen in the late 1990s, merged a chiral oxazoline ring with a phosphine group, enabling precise stereochemical control in iridium- and palladium-catalyzed reactions. The (4R)-2-[(diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole ligand exemplifies this class, offering a balance of steric bulk and electronic tunability that has been widely adopted in industrial and academic settings.
Structural Significance of (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole
The molecular architecture of (4R)-2-[(diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole is defined by three critical features:
- Oxazoline Ring : The 4,5-dihydro-1,3-oxazole moiety provides a rigid, planar framework that enforces a fixed bite angle (typically 90–100°) around the metal center. This geometry minimizes undesired conformational flexibility, ensuring consistent stereochemical outcomes. The phenyl group at the 4-position introduces steric bulk, shielding one face of the metal complex and directing substrate approach.
- Phosphine Donor : The diphenylphosphanyl group acts as a strong π-acceptor, stabilizing low-oxidation-state metals like Ir(I) or Pd(0). Its electron-withdrawing character modulates the metal’s electrophilicity, enhancing reactivity in oxidative addition steps.
- Chiral Center : The (4R) configuration creates a well-defined chiral environment, with the methylene bridge between the oxazoline and phosphine groups dictating the spatial arrangement of the donor atoms. This stereogenic center is critical for inducing enantioselectivity, as demonstrated in iridium-catalyzed asymmetric hydrogenations of unfunctionalized alkenes, where enantiomeric excesses (ee) exceeding 95% are routinely achieved.
The ligand’s adaptability is further exemplified by its modular synthesis. As reported by Buchwald and colleagues, a copper(I)-catalyzed coupling between aryl halides and secondary phosphines enables efficient introduction of diverse substituents at the oxazoline and phosphine moieties. For instance, replacing the phenyl group at the 4-position with bulkier tert-butyl or adamantyl groups alters the ligand’s steric profile, while electron-donating or -withdrawing groups on the phosphine aryl rings fine-tune electronic properties. This synthetic flexibility has allowed the ligand to be optimized for reactions ranging from gold-catalyzed cycloisomerizations to nickel-mediated cross-couplings.
Properties
CAS No. |
633353-14-7 |
|---|---|
Molecular Formula |
C22H20NOP |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
diphenyl-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phosphane |
InChI |
InChI=1S/C22H20NOP/c1-4-10-18(11-5-1)21-16-24-22(23-21)17-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 |
InChI Key |
BQPACNSUAVUIGW-NRFANRHFSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazoline Ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Phosphine Group: The oxazoline intermediate is then reacted with a diphenylphosphine reagent in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of high-purity (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole undergoes several types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Coordination: It readily coordinates with transition metals, forming complexes that are active in various catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mimetics and the development of bioinorganic models.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves:
Coordination with Transition Metals: The phosphine group coordinates with a metal center, forming a complex.
Activation of Substrates: The metal complex activates substrates, facilitating their transformation into desired products.
Chiral Induction: The chiral environment provided by the oxazoline ring induces enantioselectivity in the catalytic process.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Oxazoline Ring
Table 1: Structural and Electronic Comparison of Oxazole Derivatives
Key Observations :
- Steric Effects: The phenyl group at position 4 (target compound) provides greater steric hindrance than isopropyl (C24H24NOP), enhancing enantioselectivity in catalysis .
- Electronic Tuning : The diphenylphosphanyl group in all analogs facilitates strong metal-ligand interactions, critical for catalytic cycles .
- Bridged Systems : The dibenzofuran-linked dimer (C30H22N2O3) exhibits extended conjugation, making it suitable for optical applications .
Catalytic Performance in Polymerization Reactions
Table 2: Ligand-Dependent Performance of Vanadium Catalysts
Research Findings :
- Methyl substituents on oxazole ligands reduce steric bulk, lowering ethylene polymerization activity compared to phenyl or isopropyl variants .
- Phosphine-containing ligands (e.g., target compound) likely improve catalyst stability and electron donation, though specific data for the target compound requires further study .
Crystallographic and Conformational Analysis
- Isostructural Halogen Derivatives : Compounds 4 and 5 (–2) with Cl/Br substituents exhibit identical crystal packing (triclinic, P̄1 symmetry), differing only in halogen size. This suggests the target compound’s phenyl group would adopt similar packing but with adjusted van der Waals interactions .
- Planar Conformation : All analogs share a near-planar oxazoline ring, except for perpendicular fluorophenyl groups in halogenated derivatives .
Notes
Stereochemical Sensitivity: The (4R) configuration is essential for asymmetric induction in catalysis. Even minor substituent changes (e.g., isopropyl to phenyl) alter enantioselectivity .
Phosphine Coordination: The diphenylphosphanyl group’s strong σ-donor capability enhances metal-ligand bond strength, though its bulk may limit substrate access in certain reactions .
Data Gaps : Catalytic performance metrics for the target compound are inferred from structurally related systems. Experimental validation is needed for precise comparisons.
Biological Activity
The compound (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole , also known by its CAS number 314020-70-7 , is a member of the oxazole family, which has attracted attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C28H24NOP , with a molecular weight of 421.47 g/mol . Its structure includes a diphenylphosphanyl group that is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C28H24NOP |
| Molecular Weight | 421.47 g/mol |
| Boiling Point | 561.5 ± 33.0 °C |
| Flash Point | 293.4 ± 25.4 °C |
Anticancer Properties
Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. For instance, a study highlighted the synthesis of oxazole derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has also been explored. Compounds similar to (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole have shown activity against a range of bacteria and fungi. The diphenylphosphanyl moiety may enhance the interaction with microbial membranes, leading to increased permeability and cell death .
Enzyme Inhibition
Research indicates that oxazole derivatives can act as enzyme inhibitors. For example, studies on related compounds have shown effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives were reported to be lower than those of established anti-inflammatory drugs like celecoxib . This suggests that (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole could possess similar or enhanced anti-inflammatory properties.
Case Studies
- Analgesic Activity : In a comparative study on new oxazolone derivatives, compounds were evaluated for analgesic effects using the writhing and hot plate tests in mice. The results indicated significant pain relief compared to control groups, suggesting potential therapeutic applications in pain management .
- Toxicological Assessment : A study assessing the acute toxicity of related oxazole compounds found no significant adverse effects at therapeutic doses. Histopathological examinations of organs collected post-treatment showed no signs of inflammation or cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
